2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide
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Overview
Description
2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide is a chemical compound with the molecular formula C8H11N3O2. It is a member of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide typically involves the reaction of ethyl acetate with 2-(pyrimidin-5-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)acetamide
- 2-phenoxy-N-pyridin-4-yl-acetamide
- 2-chloro-N-(5-methoxy-2-pyrimidinyl)acetamide
- 2-chloro-N-(2-methylsulfanyl-pyrimidin-5-yl)-acetamide
Uniqueness
2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethoxy-N-(2-pyrimidin-5-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-7-10(14)13-4-3-9-5-11-8-12-6-9/h5-6,8H,2-4,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYABYMTAKZEMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCC1=CN=CN=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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